ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate
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Description
Ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate, also known as CFA or Compound 1, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. CFA belongs to the family of cyanoacrylates, which are known for their ability to form strong bonds with a variety of surfaces.
Scientific Research Applications
Reaction with Titanium Tetrachloride
Ethyl 3-aryl-2-nitroacrylate, a compound similar to ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate, reacts with titanium tetrachloride in solvents like toluene and dichloromethane. This reaction produces 4H-1,2-benzoxazines and aldehydes like 5-methoxy-salicylaldehyde. The process involves intermediate formations and is significant for synthesizing specific oxazine derivatives (Hirotani & Zen, 1994).
Synthesis of Furyl-phosphoryl Acrylates
A related process involves synthesizing 3-(furyl)-3-(diethoxyphosphoryl)acrylates from 2- and 3-furoyl phosphonates and ethoxycarbonylmethylenetriphenylphosphorane. The resulting products, including furyl acrylates, display regioselective reactions with nitromethane to form nitropropanoic acids (Pevzner, 2016).
Synthesis and Transformations of Propylamine Derivatives
Ethyl α-cyano-β-(2-furyl)acrylate, a structurally related compound, is utilized in synthesizing propylamine derivatives, demonstrating the compound's versatility in organic synthesis (Arutyunyan et al., 2006).
Diradical Polymerization Initiator
Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, a compound with a structure similar to this compound, serves as an initiator in the diradical polymerization of acrylonitrile, demonstrating potential applications in polymer science (Li et al., 1991).
Use in Wittig-SNAr Reactions
Ethyl (E)-3-[5-(morpholino-1-yl)-4-nitrofuryl-2-yl]acrylates, similar in structure, are intermediates in Wittig-SNAr reactions, utilized in synthesizing aurora 2 kinase inhibitors (Xu et al., 2015).
Transformations in Organic Synthesis
Ethyl 2-cyano-3-(2-methoxy-5-nitrophenyl)acrylate undergoes transformations with amines in organic synthesis, leading to derivatives like dihydro derivatives and vinylogues (Harisha et al., 2016).
properties
IUPAC Name |
ethyl (E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-3-24-17(20)11(10-18)8-13-5-7-16(25-13)14-6-4-12(23-2)9-15(14)19(21)22/h4-9H,3H2,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZIPRXQLRXWHA-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)OC)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)OC)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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